

Application Notes and Protocols for Ultrasound-Assisted Extraction of Nostoxanthin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin is a yellow xanthophyll carotenoid found in various cyanobacteria and bacteria, such as species of Nostoc and Sphingomonas.[1][2][3] As a potent antioxidant, **nostoxanthin** is of significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries.[4] Structurally, it is a tetrahydroxy derivative of β -carotene, and this high degree of hydroxylation contributes to its more polar nature compared to other carotenoids.[2][4] Efficient extraction of **nostoxanthin** from its microbial sources is crucial for its study and commercialization.

Ultrasound-assisted extraction (UAE) is a green and efficient technique for extracting bioactive compounds from various natural sources.[5] The application of high-frequency sound waves creates acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts cell walls and enhances mass transfer, leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of **nostoxanthin** for research and development purposes.

Data Presentation



Table 1: Summary of Nostoxanthin Production and Extraction Parameters from Literature

This table summarizes quantitative data on **nostoxanthin** production in different microorganisms and provides a reference for expected yields.

| Microorganism | Nostoxanthin Yield | Cultivation/Extracti on Method | Reference | |
|------------------------------|------------------------------|-----------------------------------|-----------|--|
| Sphingomonas sp. COS14-R2 | 217.22 ± 9.60 mg/L | Fed-batch fermentation | [1][2] | |
| Sphingomonas sp. COS14-R2 | 28.87 mg/g (dry cell weight) | Batch culture | [1] | |
| Nostoc commune NIES-24 | 11% of total carotenoids | Not specified | [8] | |
| Sphingomonas sp. SG73 | ~97% of total carotenoids | Not specified | [9] | |

Table 2: Comparison of Ultrasound-Assisted Extraction Parameters for Carotenoids

This table provides a comparative summary of UAE parameters used for carotenoids similar to **nostoxanthin**, which can serve as a starting point for optimization.



| Caroten oid | Source Material | Solvent | Temper ature (°C) | Time (min) | Ultraso und Power/F requenc y | Yield | Referen ce |
|-------------------|--|---|-------------------------|--|--|--|---------------|
| Astaxant hin | Xanthoph yllomyce s dendrorh ous | 60% Ethanol in ethyl lactate | 49.08 | 26.09 (disruptio n), 32.43 (extractio n) | 200 W | 1472.85 μg/g DW | |
| Total Pigments | Spirulina platensis | Natural deep eutectic solvents | 60 | 20 | Not specified | 165.19 mg/g DM | [10] |
| Anthocya nins | Berry raw materials | Water | 25 - 65 | 15 - 30 | 35 kHz, 80 W (bath); 20 kHz, 75 W (probe) | 22% increase with water at 25°C | [11] |
| Metabolit es | Nostoc punctifor me | Water | Not specified | 30 | 20 kHz, 50% amplitud e | 6.4 times higher than control | [6][7] |

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction of Nostoxanthin

This protocol provides a generalized procedure for the UAE of **nostoxanthin** from microbial biomass. Optimization of these parameters is recommended for specific microbial strains and equipment.

1. Biomass Preparation:

Methodological & Application





- Harvest microbial cells (e.g., Nostoc or Sphingomonas species) by centrifugation.
- Wash the cell pellet with distilled water to remove residual media.
- Lyophilize (freeze-dry) the biomass to a constant weight for accurate measurements and to enhance extraction efficiency.
- Grind the dried biomass into a fine powder.

2. Extraction Procedure:

- Accurately weigh a known amount of dried biomass powder (e.g., 1 gram).
- Place the biomass in a suitable extraction vessel (e.g., a glass beaker or flask).
- Add the extraction solvent. A recommended starting point is a mixture of polar and non-polar solvents, such as acetone/methanol (7:3, v/v), at a solid-to-liquid ratio of 1:20 (g/mL).
- Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
- Sonication Parameters (starting points for optimization):
- Frequency: 20-40 kHz
- Power: 100-200 W
- Temperature: 25-50°C (use a cooling water bath to prevent overheating and degradation of nostoxanthin)
- Time: 15-30 minutes
- After sonication, separate the extract from the cell debris by centrifugation or filtration.
- Collect the supernatant containing the extracted **nostoxanthin**.
- Repeat the extraction process on the cell debris with fresh solvent to ensure complete recovery.
- Pool the supernatants.

3. Post-Extraction Processing:

- Evaporate the solvent from the pooled supernatant under a stream of nitrogen in a dark environment to prevent degradation.
- Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., ethanol or mobile phase for HPLC) for quantification.

4. Quantification of Nostoxanthin:

- Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis detector.
- The mobile phase can be a gradient of methanol, acetonitrile, and water.[12]

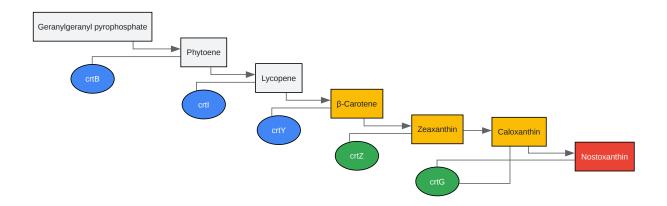


- Monitor the elution at the maximum absorption wavelength of nostoxanthin (around 450-480 nm).[1]
- Quantify the **nostoxanthin** content by comparing the peak area with that of a standard curve prepared from a purified **nostoxanthin** standard.

Visualizations

Nostoxanthin Biosynthesis Pathway

The biosynthesis of **nostoxanthin** begins with the common carotenoid precursor, β -carotene. The pathway involves a series of hydroxylation steps catalyzed by specific enzymes. The key genes involved are crtB (phytoene synthase), crtI (phytoene desaturase), crtY (lycopene cyclase), crtZ (β -carotene hydroxylase), and crtG (carotenoid 2,2'- β -hydroxylase).[1][13][14]



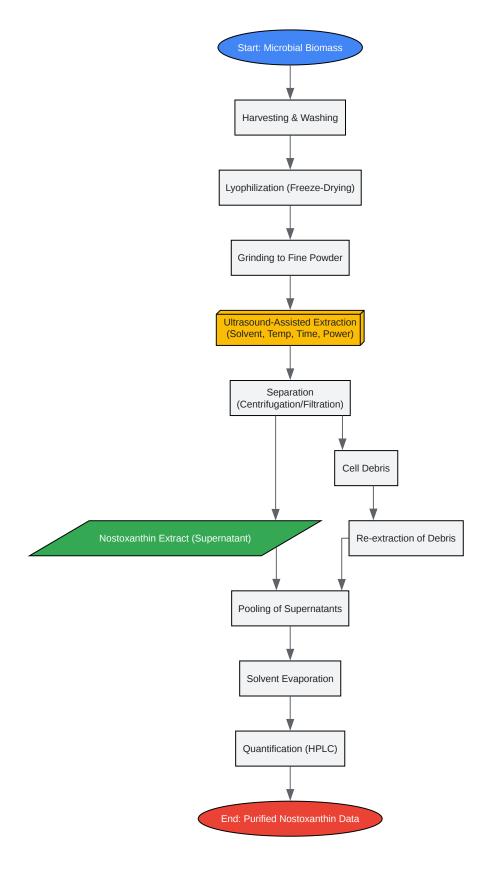
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Caption: Proposed biosynthetic pathway of **nostoxanthin** from geranylgeranyl pyrophosphate.

Experimental Workflow for Ultrasound-Assisted Extraction of Nostoxanthin

The following diagram illustrates the logical steps involved in the UAE of **nostoxanthin**, from biomass preparation to final analysis.





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Caption: Workflow for the ultrasound-assisted extraction and quantification of **nostoxanthin**.



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